3-Cyclobutoxy-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutoxy-5-fluoroaniline: is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclobutoxy group at the third position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, such as 3-cyclobutoxy nitrobenzene, undergoes nitration followed by reduction to form the corresponding aniline derivative.
Halogenation: The aniline derivative is then subjected to halogenation, introducing a fluorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by halogenation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutoxy-5-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutoxy-substituted aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-Cyclobutoxy-5-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy and fluoro substituents influence the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclobutoxy-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position.
3-Cyclobutoxy-5-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
3-Cyclobutoxy-5-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 3-Cyclobutoxy-5-fluoroaniline is unique due to the specific positioning of the cyclobutoxy and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-cyclobutyloxy-5-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9H,1-3,12H2 |
InChI Key |
YCZJIPRNTKOVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.